molecular formula C8H12NO2P B13973193 [5-(Dimethylphosphoryl)pyridin-3-yl]methanol

[5-(Dimethylphosphoryl)pyridin-3-yl]methanol

Cat. No.: B13973193
M. Wt: 185.16 g/mol
InChI Key: ROXZXSVOGANDSL-UHFFFAOYSA-N
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Description

[5-(Dimethylphosphoryl)pyridin-3-yl]methanol is a chemical compound with a unique structure that includes a pyridine ring substituted with a dimethylphosphoryl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Dimethylphosphoryl)pyridin-3-yl]methanol typically involves the phosphorylation of a pyridine derivative followed by the introduction of a methanol group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

[5-(Dimethylphosphoryl)pyridin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The phosphoryl group can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

[5-(Dimethylphosphoryl)pyridin-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(Dimethylphosphoryl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The methanol group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Properties

Molecular Formula

C8H12NO2P

Molecular Weight

185.16 g/mol

IUPAC Name

(5-dimethylphosphorylpyridin-3-yl)methanol

InChI

InChI=1S/C8H12NO2P/c1-12(2,11)8-3-7(6-10)4-9-5-8/h3-5,10H,6H2,1-2H3

InChI Key

ROXZXSVOGANDSL-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CN=CC(=C1)CO

Origin of Product

United States

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